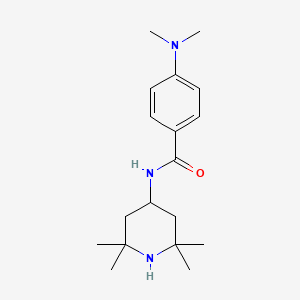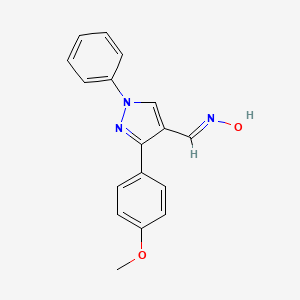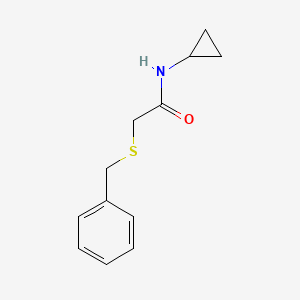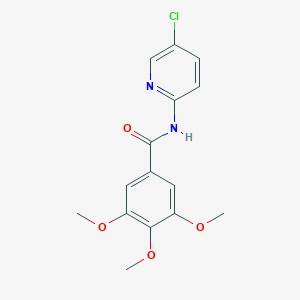![molecular formula C18H22ClN5O3S B5556721 4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Synthesis of Novel Derivatives
- Synthesis of Thieno[2,3-D]Pyrimidine Derivative : A novel compound bearing a sulfonylurea moiety was synthesized, which included morpholine and piperazine in its structure (Chen et al., 2014).
- Synthesis of 4-aminoquinoline Derivatives : In the quest to develop effective anticancer agents, 4-aminoquinoline derived sulfonyl analogs were synthesized using a hybrid pharmacophore approach, which included the synthesis of compounds related to the given chemical structure (Solomon et al., 2019).
Structural and Spectroscopic Studies
- Study of Proton-Transfer Compounds : The crystal structures of proton-transfer compounds involving morpholine and piperazine were analyzed, providing insights into their structural features and hydrogen-bonding patterns (Smith et al., 2011).
- Characterization of Co(III) Complexes : The synthesis and spectroscopic characterization of Co(III) complexes involving morpholine and piperazine were conducted, contributing to the understanding of their chemical properties (Amirnasr et al., 2001).
Biological and Pharmacological Research
- Investigation of Anticancer Properties : Compounds synthesized with structural similarities to 4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine have shown potential in anticancer research, demonstrating effectiveness against various cancer cells (Solomon et al., 2019).
- Study of Antimicrobial Activities : Some derivatives have been explored for their antimicrobial activities, indicating potential use in addressing bacterial and fungal infections (Bektaş et al., 2010).
Material Science and Chemistry
- Design of Ionic Liquid Crystals : Piperidinium, piperazinium, and morpholinium cations, similar in structure to the given compound, have been utilized in the design of ionic liquid crystals, demonstrating diverse mesomorphic behaviors (Lava et al., 2009).
- Exploration of Nitrogen Sulphur Containing Heterocycles : These compounds have been highlighted for their significant potential in various industries, including medicinal and pharmaceutical applications (Sharma et al., 2020).
Miscellaneous Applications
- Inhibitors in Enzyme Studies : Certain compounds structurally related to the given chemical have been used as inhibitors in carbonic anhydrase enzyme studies, showcasing their potential in biochemical research (Turkmen et al., 2005).
Properties
IUPAC Name |
4-[4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3S/c19-15-3-1-2-4-16(15)28(25,26)24-9-7-22(8-10-24)17-5-6-20-18(21-17)23-11-13-27-14-12-23/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAGHQBAXXYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)



![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

